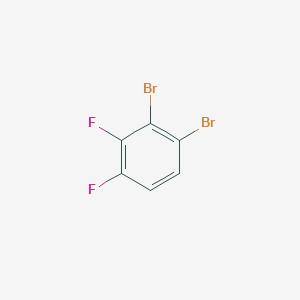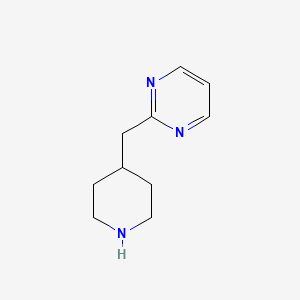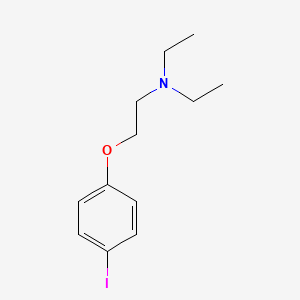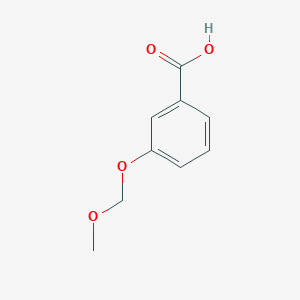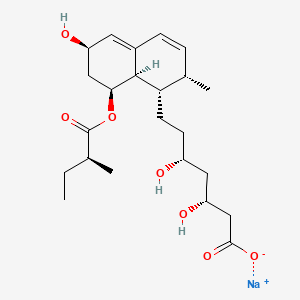
6-epi-Pravastatin sodium
描述
6-epi-Pravastatin sodium is a secondary isomeric metabolite of pravastatin, a widely used cholesterol-lowering agentThese compounds are essential in managing hypercholesterolemia by inhibiting the enzyme responsible for cholesterol biosynthesis .
作用机制
Target of Action
The primary target of 6-epi-Pravastatin sodium is the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the body .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the synthesis of cholesterol . By blocking this pathway, the compound reduces the production of cholesterol, leading to lower levels of LDL cholesterol in the bloodstream .
Pharmacokinetics
This compound is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport . It is then taken up by the liver by a sodium-independent bile acid transporter . About half of the this compound that reaches the liver via the portal vein is extracted by the liver . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The result of this compound’s action is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to reduce the risk of cardiovascular events, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach . Furthermore, its hydrophilicity is markedly higher than that of other statins, which may influence its distribution in the body
生化分析
Biochemical Properties
6-epi-Pravastatin sodium, like pravastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, this compound reduces the production of cholesterol in the body .
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular disease . Additionally, statins like this compound have been shown to have anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the competitive inhibition of HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway, which leads to the production of cholesterol. By inhibiting this enzyme, this compound reduces the production of mevalonate and, consequently, cholesterol .
Temporal Effects in Laboratory Settings
Pravastatin, from which this compound is derived, is known to have a rapid absorption rate and is taken up by the liver via a sodium-independent bile acid transporter .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, studies on pravastatin have shown neuroprotective effects against cerebral cortical venous ischemia in rats
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, specifically in the conversion of HMG-CoA to mevalonate . It inhibits HMG-CoA reductase, thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .
Transport and Distribution
This compound is rapidly absorbed from the upper part of the small intestine and then taken up by the liver via a sodium-independent bile acid transporter . This suggests that it is distributed primarily to the liver, where it exerts its cholesterol-lowering effects .
准备方法
Synthetic Routes and Reaction Conditions: 6-epi-Pravastatin sodium can be synthesized through a nonenzymatic acid-catalyzed reaction in the stomach. This process involves the acidic degradation of pravastatin, leading to the formation of 6-epi-Pravastatin . The reaction conditions typically include an acidic environment, which facilitates the isomerization of pravastatin to its 6-epi form.
Industrial Production Methods: Industrial production of pravastatin, including its 6-epi isomer, often involves microbial oxidation of a fermentatively obtained precursor. The process includes treating an aqueous solution of pravastatin with a nitrogen-containing base having a pKa value of 12 or higher to purify the compound . This method ensures the removal of impurities, including other isomeric forms.
化学反应分析
Types of Reactions: 6-epi-Pravastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacokinetic properties .
科学研究应用
6-epi-Pravastatin sodium has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in managing hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.
相似化合物的比较
Pravastatin: The parent compound, widely used for its cholesterol-lowering effects.
Lovastatin: Another statin with similar cholesterol-lowering properties but different pharmacokinetic characteristics.
Simvastatin: A statin with a similar mechanism of action but different potency and bioavailability.
Uniqueness: 6-epi-Pravastatin sodium is unique due to its isomeric structure, which results in distinct pharmacokinetic properties compared to other statins. Its formation through nonenzymatic acid-catalyzed reactions also sets it apart from other statins that primarily undergo cytochrome P450-dependent metabolism .
属性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17-,18+,19-,20-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-QUJYXMMOSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-41-2 | |
| Record name | 6-epi-Pravastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081176412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-EPI-PRAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A67XJY6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


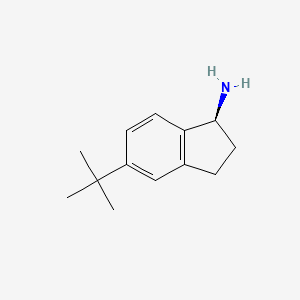

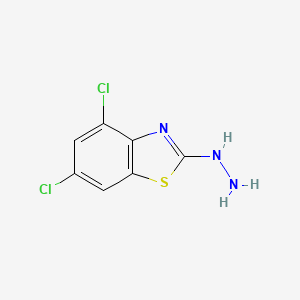
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)

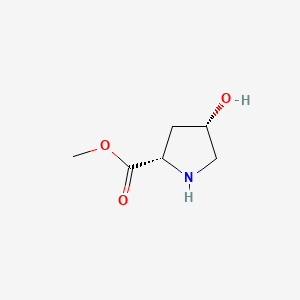


![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
